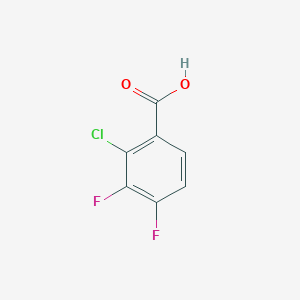

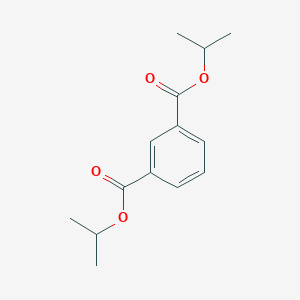

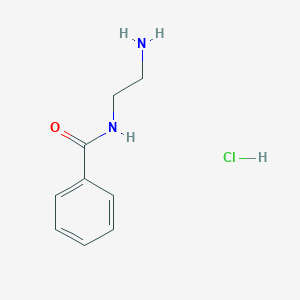

![molecular formula C7H5N3O2 B168442 Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 16952-65-1](/img/structure/B168442.png)

Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

Vue d'ensemble

Description

Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the pyrimidine class . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione involves several steps. An improved synthesis was optimized by varying solvents, catalysts, and the use of microwave irradiation with the best conditions using DMF as a solvent, I2 (10 mol%), and a 30 minutes reaction time compared to 15 h for classic conventional heating . Another method involves heating 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines with MeONa at reflux in BuOH .Applications De Recherche Scientifique

1. Self-Assembly into Twin Rosette Cages and Nanotubes

- Application Summary: Pyrido[4,3-d]pyrimidines have been used in the synthesis of N-Bridged derivatives that self-assemble into twin rosette cages and nanotubes in organic media .

- Methods of Application: The target molecules were synthesized in 11 steps using a convergent approach from commercially available malononitrile dimer and dimethyl 5-aminoisophthalate .

- Results: The hierarchical self-assembly of the nanocages into rosette nanotubes and nanobundles was established by electron microscopy and molecular modelling studies .

2. Antagonists of the Human Chemokine Receptor CXCR2

- Application Summary: Pyrido[3,4-d]pyrimidines have been explored as antagonists of the human chemokine receptor CXCR2 .

- Methods of Application: The structure–activity relationship (SAR) and improving the CXCR2 antagonistic potency of this pyrido[3,4-d]pyrimidine was explored via systematic structural modifications of the substitution pattern .

- Results: Almost all new analogues completely lacked the CXCR2 antagonism, the exception being a 6-furanyl-pyrido[3,4-d]pyrimidine analogue (compound 17b) that is endowed with similar antagonistic potency as the original hit .

3. Anti-Inflammatory Activities

- Application Summary: Pyrimidines, including Pyrido[4,3-d]pyrimidines, have been studied for their anti-inflammatory activities .

- Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

4. Synthesis of Hexahydropyrido[4,3-d]pyrimidin-2-ones

- Application Summary: Pyrido[4,3-d]pyrimidin-2-ones have been synthesized using the Staudinger–aza-Wittig reaction of 5-acyl-4-(2-azidoethyl)-3,4-dihydropyrimidin-2(1H)-ones .

- Methods of Application: The Staudinger–aza-Wittig reaction was mediated by PPh3 .

- Results: The target pyrido[4,3-d]pyrimidines were obtained in 94-95% yields as a result of the Staudinger–intramolecular aza-Wittig reaction .

5. Antitumor Activities

- Application Summary: Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor .

- Methods of Application: The antitumor activities of pyrido[2,3-d]pyrimidines are studied through various in vitro and in vivo models .

- Results: Pyrido[2,3-d]pyrimidines have shown promising results in preclinical studies for their antitumor activities .

6. Inhibitory Properties Against Epidermal Growth Factor Receptor Tyrosine Kinase

- Application Summary: Pyrido[4,3-d]pyrimidines manifest remarkable inhibitory properties against epidermal growth factor receptor tyrosine kinase .

- Methods of Application: The inhibitory properties are studied through various in vitro and in vivo models .

- Results: Pyrido[4,3-d]pyrimidines have shown promising results in preclinical studies for their inhibitory properties against epidermal growth factor receptor tyrosine kinase .

7. Dihydrofolate Reductase Inhibitor

- Application Summary: Pyrido[4,3-d]pyrimidines have been used as dihydrofolate reductase inhibitors .

- Methods of Application: The inhibitory effects of pyrido[4,3-d]pyrimidines are studied through various in vitro and in vivo models .

- Results: Pyrido[4,3-d]pyrimidines have shown promising results in preclinical studies for their inhibitory effects on dihydrofolate reductase .

Propriétés

IUPAC Name |

1H-pyrido[4,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-6-4-3-8-2-1-5(4)9-7(12)10-6/h1-3H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZBAIDZJRMVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342012 | |

| Record name | Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |

CAS RN |

16952-65-1 | |

| Record name | Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

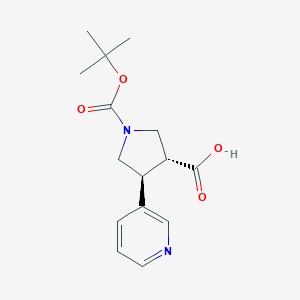

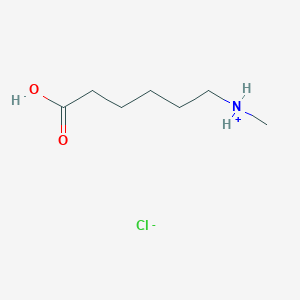

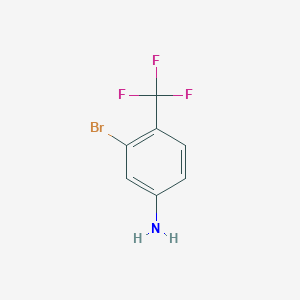

![(1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate](/img/structure/B168359.png)

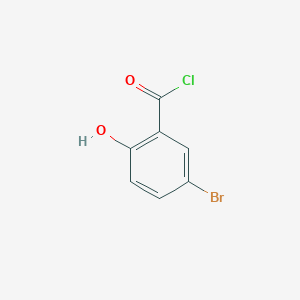

![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B168392.png)